C8-Btbt

Catalog No.
S992775
CAS No.
583050-70-8
M.F
C30H40S2
M. Wt
464.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C8-Btbt

CAS Number

583050-70-8

Product Name

C8-Btbt

IUPAC Name

2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole

Molecular Formula

C30H40S2

Molecular Weight

464.77

InChI

InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3

InChI Key

YWIGIVGUASXDPK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC

Synonyms

2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene

Organic Electronics

C8-BTBT exhibits semiconducting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). These are transistors where the channel is formed by an organic material instead of silicon. Research has shown that C8-BTBT can form thin films with good air stability and charge carrier mobility, crucial characteristics for OFET applications [].

Optoelectronic Devices

C8-BTBT's ability to absorb and emit light makes it a potential candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Studies have demonstrated that C8-BTBT can be used to create efficient and stable OLEDs with tunable emission colors [].

C8-BTBT, or 2,7-dioctylbenzothieno[3,2-b]benzothiophene, is an organic semiconductor that has garnered significant attention in the field of organic electronics. This compound is characterized by its unique molecular structure, which includes a fused ring system that enhances its electronic properties. C8-BTBT exhibits a smectic A liquid crystal phase between 110°C and 126°C, making it suitable for applications in organic field-effect transistors and other electronic devices . Its thermal stability is notable, with an onset temperature exceeding 300°C, indicating its robustness in various processing conditions .

C8-BTBT functions as a p-type organic semiconductor []. In OFETs, the hole mobility (movement of positively charged holes) is a crucial parameter. A study demonstrated that C8-BTBT films prepared via a specific dip-coating process exhibited a hole mobility of up to 3.99 cm² V⁻¹ s⁻¹ []. This indicates that C8-BTBT efficiently transports positive charges, making it a potential material for organic electronic devices.

The exact mechanism by which C8-BTBT achieves this hole mobility is likely related to the π-π stacking interactions between individual C8-BTBT molecules in the thin film. These interactions facilitate the movement of charge carriers through the material [].

Pertinent to its application as an organic semiconductor. Notably, it can undergo doping processes to enhance its electrical properties. For instance, exposure to aqueous iodine solutions has been shown to improve device mobility and reduce threshold voltage in organic field-effect transistors without altering the OFF current significantly . The doping process facilitates charge transport by modifying the electronic structure of the semiconductor.

C8-BTBT can be synthesized using several methods:

  • Solution Processing: This involves dissolving C8-BTBT in suitable solvents like toluene and applying techniques such as spin-coating to create thin films.
  • Thermal Evaporation: This method allows for the deposition of C8-BTBT onto substrates under vacuum conditions, facilitating the formation of high-quality thin films.
  • Crystallization Techniques: Techniques such as directional crystallization exploit temperature gradients to control the crystalline morphology of C8-BTBT films .

C8-BTBT is primarily used in:

  • Organic Field-Effect Transistors (OFETs): Its high mobility makes it an excellent candidate for use in OFETs, which are crucial components in flexible electronics.
  • Organic Photovoltaics: The compound's electronic properties allow it to be used in solar cells for efficient light absorption and charge transport.
  • Sensors: Due to its sensitivity to environmental changes, C8-BTBT can be utilized in sensor applications.

C8-BTBT shares structural similarities with several other organic semiconductors. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2,7-Dioctylbenzothieno[3,2-b]benzothiophene (C8-BTBT)Fused ring systemHigh thermal stability and liquid crystal phase
2,7-Diphenylbenzothieno[3,2-b]benzothiopheneFused ring systemEnhanced photophysical properties
2-Octylbenzothieno[3,2-b]benzothiopheneFused ring systemLower solubility compared to C8-BTBT
Naphthalene diimide derivativesPlanar structureHigh electron affinity but lower mobility

C8-BTBT's unique combination of high thermal stability and favorable electronic properties distinguishes it from these similar compounds. Its ability to form liquid crystal phases also provides additional processing advantages for electronic applications.

XLogP3

13.5

Dates

Modify: 2023-08-15

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